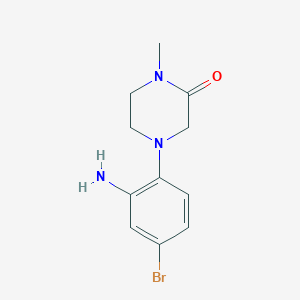![molecular formula C17H13N3O4 B2681473 (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 328268-82-2](/img/structure/B2681473.png)
(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound belongs to the class of chromenes, which are known for their diverse biological activities. The presence of a nitro group, an imino group, and a carboxamide moiety in its structure makes it a versatile molecule for chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the condensation of 4-methylbenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with an amine to form the final carboxamide product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reactions .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized using continuous flow chemistry techniques to enhance yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The imino group can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Substituted chromenes: from electrophilic aromatic substitution reactions.
科学的研究の応用
(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been explored for various applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide moiety can enhance the compound’s binding affinity to proteins, facilitating its biological effects .
類似化合物との比較
- (2Z)-2-[(4-chlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Comparison:
- Structural Differences: The substituents on the phenyl ring (e.g., chloro, methoxy) can significantly alter the compound’s reactivity and biological activity.
- Uniqueness: The presence of the methyl group in (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide provides distinct steric and electronic effects, influencing its interaction with biological targets and its overall stability .
This detailed overview highlights the multifaceted nature of this compound, showcasing its synthetic versatility, chemical reactivity, and potential applications in various scientific domains
特性
IUPAC Name |
2-(4-methylphenyl)imino-6-nitrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17-14(16(18)21)9-11-8-13(20(22)23)6-7-15(11)24-17/h2-9H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCRLDUSVVBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)
![4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2681395.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![ethyl 2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2681402.png)



![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)
